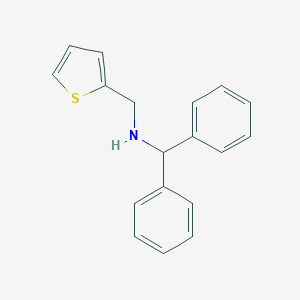![molecular formula C24H17Br2ClN2O2 B316016 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B316016.png)
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, dibromo, chlorophenyl, and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The dibromo groups can be introduced by treating the benzylated intermediate with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Aldol Condensation: The benzylidene moiety can be formed through an aldol condensation reaction between the benzylated and brominated intermediate and an appropriate aldehyde.
Pyrazolone Formation: The final step involves the cyclization of the intermediate with hydrazine or a hydrazine derivative to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the bromine or chlorine atoms.
Scientific Research Applications
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of both dibromo and chlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H17Br2ClN2O2 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C24H17Br2ClN2O2/c1-15-20(24(30)29(28-15)19-9-7-18(27)8-10-19)11-17-12-21(25)23(22(26)13-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3/b20-11+ |
InChI Key |
YWOYLLXNCXVYLA-RGVLZGJSSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B315936.png)
![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B315937.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol](/img/structure/B315939.png)
![2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL](/img/structure/B315940.png)
![4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline](/img/structure/B315943.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B315944.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-N-(4-fluorobenzyl)amine](/img/structure/B315945.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-N-(4-chlorobenzyl)amine](/img/structure/B315946.png)
![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B315947.png)
![N-{4-[3-acetyl-1-(3,4-dichlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315950.png)
![1-{5-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)-4-[4-(1-piperidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315952.png)
![1-{1-(3,4-dichlorophenyl)-5-(2-methoxyphenyl)-4-[4-(1-piperidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315954.png)
